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molecular formula C4H8O2 B1611710 Butyric acid-d8 CAS No. 202468-80-2

Butyric acid-d8

Cat. No. B1611710
M. Wt: 96.15 g/mol
InChI Key: FERIUCNNQQJTOY-FNQDQTMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423177B2

Procedure details

3-aminophenol (550 mg; 5 mmol) is added to a solution of butyric acid (1.4 mL; 15 mmol) in DCM (20 mL) at room temperature and stirred vigorously. To this solution DCC (2.48 g; 12 mmol) is added followed by DMAP (24 mg) and the contents stirred overnight at room temperature. The reaction mixture is then filtered and washed with DCM. The filtrate is concentrated and redissolved in methanol, added with 10% aqueous sodium bicarbonate solution and stirred vigorously until diacylated byproduct disappeared (as detected by LC-MS) to yield 3-butyramidophenol as the only product. The product was used for further transformation without further purification.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.48 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9](O)(=[O:13])[CH2:10][CH2:11][CH3:12].C1CCC(N=C=NC2CCCCC2)CC1>C(Cl)Cl.CN(C1C=CN=CC=1)C>[C:9]([NH:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1)(=[O:13])[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(CCC)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.48 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Three
Name
Quantity
24 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the contents stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered
WASH
Type
WASH
Details
washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in methanol
ADDITION
Type
ADDITION
Details
added with 10% aqueous sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
stirred vigorously until diacylated byproduct

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)NC=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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